Product packaging for 10,11-Dimethyldibenzo[a,c]phenazine(Cat. No.:CAS No. 6627-41-4)

10,11-Dimethyldibenzo[a,c]phenazine

Cat. No.: B15076791
CAS No.: 6627-41-4
M. Wt: 308.4 g/mol
InChI Key: HGGCZYNOLFILLN-UHFFFAOYSA-N
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Description

10,11-Dimethyldibenzo[a,c]phenazine is a specialized phenazine derivative offered as a high-purity chemical reagent for research applications. As part of the dibenzo[a,c]phenazine family, this compound is characterized by a large, planar conjugated system, which is the foundation of its utility in materials science, particularly in the development of organic fluorescent probes and optoelectronic materials . The structural motif is known to confer properties such as a large Stokes shift and high quantum yields, making it a valuable scaffold for sensing and detection applications .Phenazines are a class of redox-active molecules produced by various bacterial species, with well-studied examples like pyocyanin playing roles in microbial physiology, including intercellular signaling, biofilm development, and maintaining redox homeostasis under hypoxic conditions . While the specific biological activity of this compound is not fully characterized, its core structure suggests potential research value in exploring electron transfer processes and as a model compound in synthetic biochemistry. Researchers are investigating similar phenazine and benzo[a]phenazine derivatives for diverse applications, ranging from therapeutic agents targeting topoisomerase enzymes to components in catalytic systems . Please note that this chemical is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this product according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H16N2 B15076791 10,11-Dimethyldibenzo[a,c]phenazine CAS No. 6627-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6627-41-4

Molecular Formula

C22H16N2

Molecular Weight

308.4 g/mol

IUPAC Name

10,11-dimethylphenanthro[9,10-b]quinoxaline

InChI

InChI=1S/C22H16N2/c1-13-11-12-19-20(14(13)2)24-22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(22)23-19/h3-12H,1-2H3

InChI Key

HGGCZYNOLFILLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 10,11 Dimethyldibenzo A,c Phenazine and Its Analogues

Synthetic Routes for the Dibenzo[a,c]phenazine (B1222753) Scaffold and its Dimethylated Derivatives

The synthesis of 10,11-dimethyldibenzo[a,c]phenazine and the broader class of dibenzo[a,c]phenazine derivatives primarily relies on the construction of the central pyrazine (B50134) ring through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound. This foundational reaction has been adapted and refined to allow for the introduction of various functional groups and to optimize reaction conditions.

A direct and efficient synthesis of this compound involves the condensation reaction between 9,10-phenanthrenequinone and 3,4-dimethyl-o-phenylenediamine. This reaction serves as a straightforward method to access the specifically dimethylated derivative.

Cyclocondensation Reactions in the Preparation of Dibenzo[a,c]phenazine Systems

Cyclocondensation reactions are the cornerstone of dibenzo[a,c]phenazine synthesis. A prevalent method involves the reaction of 9,10-phenanthrenequinone with various substituted ortho-phenylenediamines. For instance, the synthesis of fluorinated dibenzo[a,c]phenazine derivatives, which are of interest for their applications in thermally activated delayed fluorescence (TADF), often begins with a condensation reaction. In a typical procedure, 3-fluorobenzene-1,2-diamine (B95444) is reacted with 3,6-dibromophenantrene-9,10-dione in a mixture of acetic acid and ethanol (B145695) at elevated temperatures to yield the corresponding fluorinated and brominated dibenzo[a,c]phenazine intermediate. rsc.orgchemrxiv.org This intermediate is then poised for further functionalization.

The versatility of the cyclocondensation approach is further demonstrated in the synthesis of more complex phenazine-based systems. For example, the reaction of 3,5-di(tert-butyl)-o-benzoquinone with o-phenylenediamine (B120857) under oxidative conditions can lead to a variety of condensed heterocyclic systems, highlighting the sensitivity of the reaction outcome to specific conditions such as solvent, reactant ratios, and reaction time. researchgate.net

Below is a table summarizing representative cyclocondensation reactions for the synthesis of dibenzo[a,c]phenazine precursors.

Ortho-Diamine1,2-Dicarbonyl CompoundSolvent/CatalystProductReference
3,4-Dimethyl-o-phenylenediamine9,10-PhenanthrenequinoneNot specifiedThis compound
3-Fluorobenzene-1,2-diamine3,6-Dibromophenantrene-9,10-dioneAcetic Acid/Ethanol3,6-Dibromo-10-fluorodibenzo[a,c]phenazine rsc.orgchemrxiv.org
o-Phenylenediamine3,5-Di(tert-butyl)-o-benzoquinoneOxidative conditionsVarious condensed heterocycles researchgate.net

Solvothermal Synthesis Approaches to Dibenzo[a,c]phenazine-Derived Molecular Fluorophores

While solvothermal and hydrothermal methods are established techniques for the synthesis of various organic and inorganic materials, their application to the direct synthesis of dibenzo[a,c]phenazine-derived molecular fluorophores is not widely reported in the current literature. These methods, which involve carrying out reactions in a solvent at temperatures above its boiling point in a sealed vessel, can promote the formation of crystalline products and access reaction pathways not available under standard conditions. Research into the solvothermal synthesis of N-heterocycles has demonstrated in-situ heterocycle conversion and N-alkylation, suggesting the potential for novel synthetic routes to complex phenazine (B1670421) derivatives. rsc.orgrsc.org However, specific examples of the application of this technique for the primary synthesis of the dibenzo[a,c]phenazine core remain limited.

Strategies for Functionalization and Derivatization of the Dibenzo[a,c]phenazine Core

The functionalization of the dibenzo[a,c]phenazine core is crucial for tuning its electronic and optical properties for specific applications, such as in organic light-emitting diodes (OLEDs). A common strategy involves a modular synthesis approach where a pre-functionalized dibenzo[a,c]phenazine intermediate is further modified using cross-coupling reactions.

A prime example is the synthesis of fluorinated dibenzo[a,c]phenazine-based TADF emitters. rsc.orgchemrxiv.org Starting from a dibromo- and fluoro-substituted dibenzo[a,c]phenazine intermediate, various donor moieties can be introduced via palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. rsc.orgchemrxiv.org This modular approach allows for the systematic variation of the donor groups, enabling a fine-tuning of the emission color from green to deep-red. rsc.org

Similarly, palladium-catalyzed Suzuki coupling reactions are employed to introduce aryl groups onto the dibenzo[a,c]phenazine scaffold. rsc.org For instance, multi-substituted derivatives have been prepared by coupling a dibromo-dibenzo[a,c]phenazine intermediate with corresponding donor-based boronic acids. rsc.org These strategies provide access to a wide range of derivatives with tailored properties.

The following table outlines key functionalization strategies for the dibenzo[a,c]phenazine core.

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
3,6-Dibromo-10-fluorodibenzo[a,c]phenazineDonor moieties (e.g., carbazole (B46965), acridine (B1665455) derivatives)Buchwald-Hartwig Cross-CouplingTADF Emitters rsc.orgchemrxiv.org
Dibenzo[a,c]phenazine with bromo substituentsDonor-based boronic acidsSuzuki CouplingMulti-substituted derivatives rsc.org
1,6-DichlorophenazineAminesPalladium-mediated amination1,6-Diaminophenazines nih.gov

Reaction Chemistry and Transformational Pathways of this compound

The reaction chemistry of this compound is influenced by the electron-donating nature of the two methyl groups on the phenazine core. These substituents increase the electron density of the aromatic system, which can affect its reactivity in processes such as oxidation and interactions with electrophiles and nucleophiles.

While specific studies on the reaction pathways of this compound are not extensively detailed in the literature, insights can be drawn from the behavior of other electron-rich phenazine derivatives. For instance, the oxidation of a phenanthrene-based dihydrophenazine precursor, which is also an electron-rich system, leads to the formation of a stable dication. acs.org This suggests that this compound could also be susceptible to oxidation to form radical cations or dications under appropriate conditions.

Furthermore, this phenanthrene-extended phenazine dication exhibits intriguing dual reactivity, undergoing either ring contraction to a π-extended triarylimidazolinium or reduction back to the dihydrophenazine precursor, depending on the nature of the nucleophile. acs.org This highlights the potential for complex transformational pathways in electron-rich dibenzo[a,c]phenazine systems upon activation. The presence of the electron-donating methyl groups in this compound would likely enhance its propensity to act as an electron donor in charge-transfer interactions and influence the regioselectivity of electrophilic substitution reactions, should they occur without disrupting the aromatic system.

Advanced Spectroscopic Characterization and Structural Elucidation of 10,11 Dimethyldibenzo A,c Phenazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For 10,11-Dimethyldibenzo[a,c]phenazine, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals offer a detailed map of the proton environment. For the parent dibenzo[a,c]phenazine (B1222753), aromatic protons typically resonate in the downfield region, usually between 7.5 and 9.5 ppm. The introduction of two methyl groups at the 10 and 11 positions would introduce a characteristic singlet peak in the upfield region of the spectrum, typically around 2.5 ppm, corresponding to the six equivalent protons of the two methyl groups. The remaining aromatic protons would exhibit complex splitting patterns due to spin-spin coupling, requiring detailed analysis for unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the methyl groups would appear as a distinct signal in the aliphatic region (around 20 ppm). The quaternary carbons and the protonated aromatic carbons of the dibenzophenazine core would resonate in the aromatic region (typically 120-150 ppm). The specific chemical shifts are influenced by the electron density and local magnetic environment of each carbon atom. For instance, in related dibenzo[a,c]phenazine derivatives, the carbon atoms directly bonded to nitrogen atoms are typically found at the lower field end of the aromatic region.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Methyl)~2.5Singlet
¹H (Aromatic)7.5 - 9.5Multiplets
¹³C (Methyl)~20-
¹³C (Aromatic)120 - 150-

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful tool for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum of this compound is characterized by distinct absorption bands corresponding to various electronic transitions within the aromatic system.

The parent dibenzo[a,c]phenazine core exhibits characteristic π-π* and n-π* transitions. The intense absorption bands at shorter wavelengths are typically assigned to π-π* transitions, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The weaker absorption bands at longer wavelengths are often attributed to n-π* transitions, where a non-bonding electron from a nitrogen atom is excited to an antibonding π* orbital.

In related dibenzo[a,c]phenazine derivatives, the absorption spectra show characteristic bands that are influenced by substituent effects. For example, in phenazine (B1670421) itself, absorption bands are observed around 360-380 nm and at shorter wavelengths. nist.govresearchgate.net The introduction of methyl groups, being weakly electron-donating, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Studies on similar donor-acceptor systems based on dibenzo[a,c]phenazine reveal that the lowest energy absorption band often corresponds to an intramolecular charge transfer (ICT) transition. researchgate.net In the case of this compound, while the methyl groups are not strong donors, they can still influence the energy of the molecular orbitals and thus the electronic transitions. For instance, in a related compound, DPDBP-TPA, a weak and broad absorption band at 445 nm is attributed to a charge transfer transition. the-innovation.org

Table 2: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)
π-π< 350
n-π / ICT350 - 450

Steady-State and Time-Resolved Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of molecules, specifically the radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Steady-State Fluorescence: The steady-state fluorescence spectrum of this compound would reveal the emission wavelength and quantum yield. The emission is expected to be in the blue-green to yellow region of the spectrum, depending on the solvent polarity and the nature of the lowest excited state. The position of the emission maximum is typically red-shifted compared to the absorption maximum (Stokes shift). The fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons, provides a measure of the efficiency of the fluorescence process. For many dibenzo[a,c]phenazine derivatives, the fluorescence can be influenced by factors such as aggregation and the presence of donor and acceptor groups. rsc.orgrsc.org

Time-Resolved Fluorescence: Time-resolved fluorescence spectroscopy measures the decay of the fluorescence intensity over time after excitation with a short pulse of light. This provides the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is a crucial parameter for understanding the dynamics of the excited state, including the rates of radiative and non-radiative decay processes. In related thermally activated delayed fluorescence (TADF) emitters based on dibenzo[a,c]phenazine, both prompt and delayed fluorescence components are observed in the decay profiles. rsc.orgsemanticscholar.org The prompt fluorescence arises from the direct decay from the S₁ state, while the delayed fluorescence is due to the reverse intersystem crossing from a triplet state back to the singlet state, followed by fluorescence.

Phosphorescence and Dual Emission Spectroscopic Analysis

Phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the ground state (S₀). This process is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence.

Phosphorescence: To observe phosphorescence, measurements are typically carried out at low temperatures (e.g., 77 K) in a rigid matrix to minimize non-radiative decay from the triplet state. The phosphorescence spectrum would appear at longer wavelengths (lower energy) compared to the fluorescence spectrum. The energy difference between the S₁ and T₁ states (ΔEST) is a critical parameter, particularly in the context of TADF materials. A small ΔEST facilitates reverse intersystem crossing (RISC) from the T₁ to the S₁ state, leading to delayed fluorescence. rsc.org

Dual Emission: In some cases, molecules can exhibit dual emission, meaning they show fluorescence from two different excited states. This can occur from a locally excited (LE) state and a charge-transfer (CT) state, especially in molecules with donor-acceptor character. The relative intensity of the two emission bands can be highly sensitive to the solvent polarity. While this compound itself may not exhibit strong dual emission, derivatives with stronger donor or acceptor groups often do. The analysis of dual emission provides valuable information about the nature of the excited states and their potential for intramolecular charge transfer.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

For this compound (C₂₂H₁₆N₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. The calculated monoisotopic mass of C₂₂H₁₆N₂ is 308.1313 Da. uni.lu The observation of this peak with high accuracy would confirm the elemental composition of the molecule.

Fragmentation analysis, typically performed using techniques like tandem mass spectrometry (MS/MS), involves inducing the fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern provides valuable structural information. For this compound, fragmentation might involve the loss of methyl groups (CH₃) or other characteristic cleavages of the aromatic core. The fragmentation of the parent phenazine molecule shows characteristic losses that can be compared to the fragmentation of its dimethyl derivative. ufz.de

Table 3: Predicted Mass Spectrometry Data for this compound

IonCalculated m/z
[M]⁺308.1313
[M+H]⁺309.1391

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a single crystal XRD analysis would reveal the planarity of the dibenzophenazine core and the orientation of the methyl groups. It would also provide details about how the molecules pack in the crystal lattice, including any π-π stacking or other non-covalent interactions. While a crystal structure for this compound is not available in the provided search results, the crystal structure of a related fluorinated dibenzo[a,c]phenazine derivative shows a nearly planar conformation of the core with twisted donor units. chemrxiv.org Such information is crucial for understanding the relationship between the molecular structure and the solid-state photophysical properties.

Time-Resolved Infrared (TRIR) Spectroscopy in Electronically Excited States

Time-resolved infrared (TRIR) spectroscopy is a sophisticated technique used to study the vibrational structure of short-lived electronically excited states. By monitoring changes in the infrared absorption spectrum following photoexcitation, TRIR can provide detailed information about the geometry and electronic distribution of the molecule in its excited state.

For this compound, TRIR spectroscopy could be used to probe the changes in the vibrational modes of the aromatic rings and the C-N bonds upon excitation to the S₁ or T₁ state. These changes in vibrational frequencies are sensitive to the changes in bond orders and electron density that occur upon excitation. This technique can help to distinguish between different types of excited states, such as LE and CT states, and to follow the dynamics of processes like intersystem crossing and intramolecular charge transfer. While no specific TRIR data for this compound was found, this technique has been applied to study the excited states of other phenazine-based systems.

Computational and Theoretical Frameworks for 10,11 Dimethyldibenzo A,c Phenazine Photophysics and Reactivity

Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure

These calculations are crucial for understanding the spatial arrangement of the molecule, which in turn influences its electronic and photophysical properties. For example, the dihedral angles between different molecular fragments, such as donor and acceptor units in substituted phenazine (B1670421) derivatives, are key parameters determined by DFT that affect the degree of electronic communication and charge transfer character. chemrxiv.orghhu.de

Furthermore, DFT is employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). the-innovation.orgnih.gov The energy gap between HOMO and LUMO is a critical parameter that provides a first approximation of the molecule's excitation energy and its potential for applications in areas like organic electronics. researchgate.netnih.gov The distribution of these orbitals across the molecular framework reveals the regions susceptible to oxidation (electron donation) and reduction (electron acceptance), offering valuable information about the molecule's reactivity and potential for charge transfer. the-innovation.orgresearchgate.net In many phenazine-based systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting phenazine core. the-innovation.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited state properties and electronic transitions of molecules, including complex systems like 10,11-dimethyldibenzo[a,c]phenazine and its derivatives. rsc.orguci.edu This approach allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, and oscillator strengths, which are related to the probability of a particular electronic transition. hhu.de

TD-DFT calculations are instrumental in interpreting experimental UV-Vis absorption spectra by assigning the observed absorption bands to specific electronic transitions. st-andrews.ac.uk For example, in studies of related dibenzo[a,c]phenazine-based emitters, TD-DFT, often within the Tamm-Dancoff approximation (TDA-DFT), has been used to calculate the energies of the lowest singlet (S1) and triplet (T1) excited states. chemrxiv.orgst-andrews.ac.uk The energy difference between these states (ΔEST) is a crucial parameter, particularly for materials exhibiting Thermally Activated Delayed Fluorescence (TADF), as a small ΔEST facilitates the harvesting of triplet excitons for light emission. chemrxiv.org

The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results. rsc.org For instance, range-separated hybrid functionals are often recommended when charge-transfer excitations play a significant role. rsc.org The inclusion of solvent effects, either through implicit models like the Polarizable Continuum Model (PCM) or explicit solvent molecules, can also be important for accurately predicting excited state properties in solution. rsc.orgmdpi.com

Furthermore, TD-DFT can be used to analyze the nature of the excited states by examining the molecular orbitals involved in the transitions. nih.gov This analysis helps to characterize states as having local excitation (LE) or charge-transfer (CT) character, which is fundamental to understanding their photophysical behavior. hhu.de For example, in donor-acceptor systems based on dibenzo[a,c]phenazine (B1222753), TD-DFT calculations can reveal whether an excitation is primarily localized on the donor, the acceptor, or involves a transfer of electron density from the donor to the acceptor. chemrxiv.org

Theoretical Investigations of Electron Transfer Processes (e.g., Marcus Theory)

Theoretical frameworks, particularly Marcus theory, are essential for understanding and quantifying electron transfer (ET) processes in molecular systems, including those involving this compound and its derivatives. nih.govlibretexts.org Marcus theory provides a model to calculate the rate of electron transfer between a donor and an acceptor, considering factors such as the free energy change of the reaction (ΔG°) and the reorganization energy (λ). youtube.comyoutube.com

The reorganization energy is a key parameter in Marcus theory and represents the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations to the geometry of the transition state. youtube.comyoutube.com Computational methods like DFT can be used to calculate the inner-sphere reorganization energy, which arises from changes in bond lengths and angles within the molecules themselves. youtube.com

In the context of photoinduced electron transfer (PET), where an electron is transferred from a donor to an acceptor upon light absorption, theoretical calculations can elucidate the underlying mechanism. sharif.edu For instance, TD-DFT can be used to identify the excited states involved in the PET process. sharif.edu By combining these calculations with Marcus theory, it is possible to estimate the activation energy for electron transfer and understand how the molecular structure and environment influence the efficiency of the process. sharif.edu

The application of Marcus theory is not limited to intermolecular electron transfer. It can also be applied to intramolecular processes in donor-acceptor molecules where the donor and acceptor moieties are part of the same molecule. In such cases, the electronic coupling between the donor and acceptor, which is influenced by the molecular bridge connecting them, also plays a crucial role in determining the electron transfer rate.

While direct theoretical studies of electron transfer in this compound are not extensively reported in the provided search results, the principles of Marcus theory are broadly applicable to this class of compounds, especially when they are part of donor-acceptor systems or involved in redox reactions. nih.govlibretexts.orgyoutube.com

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals)

Molecular orbital (MO) analysis, particularly the examination of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a fundamental aspect of understanding the electronic properties and reactivity of molecules like this compound. nih.govresearchgate.net The energies and spatial distributions of these orbitals, typically calculated using DFT methods, provide significant insights. the-innovation.orgresearchgate.net

The HOMO energy is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that gives a qualitative idea of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity and polarizability. nih.gov

The spatial distribution of the HOMO and LUMO across the molecular framework is crucial for predicting the sites of electrophilic and nucleophilic attack. researchgate.net For instance, in donor-acceptor molecules based on a dibenzo[a,c]phenazine acceptor, the HOMO is often localized on the electron-donating moiety, while the LUMO is predominantly distributed on the dibenzo[a,c]phenazine acceptor segment. the-innovation.org This separation of the frontier orbitals is indicative of a charge-transfer (CT) character in the lowest excited state. the-innovation.org

Beyond the HOMO and LUMO, the analysis can be extended to other molecular orbitals to understand electronic transitions. nih.gov For example, TD-DFT calculations can identify which orbitals are involved in specific electronic excitations, providing a detailed picture of the nature of the excited states. nih.gov This information is critical for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs).

Computational Modeling of Host-Guest Binding Geometries in Supramolecular Assemblies

Computational modeling is a vital tool for understanding and predicting the binding geometries and affinities in host-guest supramolecular assemblies. chemrxiv.orgchemrxiv.org While specific studies on this compound as a host or guest were not found in the provided search results, the general principles and methods are applicable. These computational techniques can provide detailed insights into the non-covalent interactions that govern the formation and stability of such complexes. rsc.orgnih.gov

A variety of computational methods are employed to model host-guest binding. Molecular mechanics force fields are often used for initial explorations of potential binding modes and for molecular dynamics simulations to sample different conformations of the complex. nih.gov More accurate binding energies can then be obtained using quantum mechanical methods, such as DFT. nih.gov

A significant challenge in the computational modeling of host-guest systems is the accurate treatment of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, which are often the primary drivers of complex formation. rsc.orgnih.gov DFT methods that include dispersion corrections are often necessary to accurately describe these interactions. rsc.org

The geometry of the host-guest complex is a key outcome of these computational studies. nih.gov By optimizing the geometry of the complex, researchers can determine the most stable arrangement of the guest molecule within the host's binding cavity. This information is crucial for understanding the selectivity of the host for different guests and for designing new host molecules with tailored binding properties.

For example, in a study of a cleft-like host, various computational methods, including molecular mechanics and quantum chemical approaches, were used to investigate the geometry and energetics of the host-guest complex. nih.gov The calculations supported a two-point interaction mechanism and the optimized geometry was in good agreement with experimental X-ray data. nih.gov This demonstrates the power of computational modeling to provide valuable insights into the structure and interactions within supramolecular assemblies. nih.gov

Interactive Data Table

Photophysical Phenomena and Optoelectronic Applications of 10,11 Dimethyldibenzo A,c Phenazine Derivatives

Fluorescence Emission and Quenching Mechanisms in Various Media

The fluorescence properties of dibenzo[a,c]phenazine (B1222753) derivatives are highly dependent on their molecular structure and the surrounding medium. By introducing different electron-donating and electron-withdrawing substituents, the emission wavelength can be tuned across the visible spectrum, from green to deep-red. chemrxiv.orgrsc.org For instance, in toluene, fluorinated dibenzo[a,c]phenazine derivatives with different donor groups exhibit photoluminescence maxima at 505 nm (green), 589 nm (orange), and 674 nm (deep-red). chemrxiv.orgchemrxiv.org Similarly, another series of derivatives showed emission ranging from 523-594 nm in toluene. sci-hub.se

The fluorescence of these compounds can be quenched through various mechanisms, including concentration quenching and photoinduced electron transfer (PET). nih.gov At high concentrations, self-quenching becomes significant, leading to a decrease in fluorescence intensity. nih.gov In the presence of a suitable quencher, such as ferrocene, intramolecular fluorescence extinction can occur via PET, where an electron is transferred from the donor (ferrocene) to the excited fluorophore. nih.gov The efficiency of this quenching is sensitive to the redox state of the quencher. nih.gov

Furthermore, the presence of oxygen can quench the fluorescence of aromatic molecules like 9,10-dimethylanthracene, a process that is dependent on solvent viscosity and pressure. nih.gov Proximity to gold nanoparticles also leads to pronounced fluorescence quenching of dye molecules. aps.org This quenching is a result of both an increase in the non-radiative decay rate, attributed to resonant energy transfer, and a significant decrease in the radiative rate of the dye. aps.org

Photoluminescence Quantum Yield (PLQY) Studies and Optimization

The photoluminescence quantum yield (PLQY) is a critical parameter for the efficiency of luminescent devices. For dibenzo[a,c]phenazine-based emitters, achieving a high PLQY is a key objective. Research has shown that the PLQY can be significantly influenced by the molecular design, particularly the substitution pattern on the dibenzo[a,c]phenazine core. rsc.org

One strategy to enhance PLQY is through isomerization. rsc.orgcityu.edu.hk By strategically placing donor groups at the 11-position of the dibenzo[a,c]phenazine (DPPZ) acceptor, as in DMAC-11-DPPZ and PXZ-11-DPPZ, higher PLQYs can be achieved compared to their 10-substituted isomers. rsc.orgcityu.edu.hk This improvement is attributed to the suppression of non-radiative transitions, as indicated by decreased Huang-Rhys factors. rsc.orgcityu.edu.hk For example, a fluorinated derivative, 2DMAC-BP-F, exhibited a high PLQY of 78% in a doped film. chemrxiv.org Another study reported PLQYs of 82% and 85% for DBP-3TPA and DBP-4TPA in doped films, respectively. sci-hub.se

The development of emitters that maintain high PLQY at longer wavelengths remains a challenge due to the increased influence of non-radiative decay pathways. chemrxiv.org Introducing rigidity into the molecular structure of both the donor and acceptor units is a strategy to mitigate these vibrational quenching losses. chemrxiv.org

Table 1: Photoluminescence Quantum Yields of Dibenzo[a,c]phenazine Derivatives

CompoundPLQY (%)HostReference
DMAC-11-DPPZHighCBP rsc.orgcityu.edu.hk
PXZ-11-DPPZHighCBP rsc.orgcityu.edu.hk
2DMAC-BP-F78mCBP chemrxiv.org
DBP-3TPA82CBP sci-hub.se
DBP-4TPA85CBP sci-hub.se
DBP-3MOTPA68CBP sci-hub.se
DBP-4MOTPA65CBP sci-hub.se

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Efficiency

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov This process relies on a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states, typically less than 0.3 eV, which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state. nih.gov

Dibenzo[a,c]phenazine derivatives with a twisted donor-acceptor (D-A) structure are particularly well-suited for TADF applications. rsc.orgnih.gov This architecture promotes effective spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to a small ΔE_ST. nih.gov For instance, a phenothiazine-dibenzo[a,j]phenazine-phenothiazine triad (B1167595) exhibited a very small ΔE_ST due to efficient HOMO/LUMO decoupling, resulting in strong TADF. nih.gov In another study, ΔE_ST values for a series of dibenzo[a,c]phenazine derivatives were estimated to be between 0.12 eV and 0.23 eV. sci-hub.se A fluorinated derivative, 2PXZ-BP-F, showed a very small ΔE_ST of 0.02 eV. chemrxiv.org

The efficiency of TADF is characterized by the presence of both prompt fluorescence (PF) from the direct decay of singlets and delayed fluorescence (DF) from up-converted triplets. nih.gov Time-resolved photoluminescence measurements of these materials in a host matrix typically show two decay components corresponding to PF and DF. nih.gov

Investigation of Singlet and Triplet State Dynamics

The performance of dibenzo[a,c]phenazine-based materials in optoelectronic applications is governed by the dynamics of their singlet and triplet excited states. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). From here, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state (T₁). nih.gov

In TADF materials, the small ΔE_ST allows for efficient reverse intersystem crossing (rISC) from T₁ back to S₁, enabling delayed fluorescence. nih.gov The rates of these processes, k_ISC and k_rISC, are crucial for high TADF efficiency. Time-resolved photoluminescence studies on TADF compounds show a prompt fluorescence decay component and a delayed component, confirming the TADF mechanism. nih.gov

For other applications, such as photoredox catalysis in atom transfer radical polymerization (O-ATRP), the excited-state dynamics are also critical. nih.gov Studies on related dihydrophenazine derivatives have shown that after photoexcitation, ultrafast electronic relaxation populates the S₁ state. nih.gov The lifetime of this S₁ state can vary significantly depending on the molecular structure and solvent. nih.gov The competition between decaying back to the ground state and undergoing ISC determines the population of the triplet state. nih.gov Interestingly, a high triplet-state quantum yield is not always a prerequisite for effective photocatalysis in O-ATRP. nih.gov

Application in Organic Light-Emitting Diodes (OLEDs) and Luminescent Devices

Dibenzo[a,c]phenazine derivatives are highly promising materials for use as emitters in organic light-emitting diodes (OLEDs), particularly those based on the TADF mechanism. chemrxiv.orgrsc.orgrsc.orgnih.govrsc.org The ability to tune their emission color and achieve high quantum efficiencies makes them attractive for next-generation displays and lighting. chemrxiv.orgrsc.org

By incorporating these derivatives as the emissive layer in an OLED device, it is possible to achieve high external quantum efficiencies (EQEs) that surpass the theoretical limit of 5% for conventional fluorescent emitters. nih.gov For example, an OLED based on a phenothiazine–dibenzo[a,j]phenazine–phenothiazine triad exhibited orange emission with a high EQE of up to 16.8%. nih.gov Another device utilizing DMAC-11-DPPZ achieved an impressive EQE of 23.8% with orange emission. rsc.org

The performance of these OLEDs is highly dependent on the molecular structure of the emitter. Fluorinated dibenzo[a,c]phenazine-based emitters have demonstrated color-tunable electroluminescence from green to red. rsc.org An OLED using 2DMAC-BP-F as the emitter showed an excellent EQE of 21.8% with an emission maximum at 585 nm. chemrxiv.orgchemrxiv.orgkit.edu Furthermore, a near-infrared (NIR) TADF molecule based on a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) acceptor achieved a high EQE of 7.68% with an emission peak at 698 nm. rsc.org

Table 2: Performance of OLEDs based on Dibenzo[a,c]phenazine Derivatives

EmitterMax EQE (%)Emission Peak (nm)Emission ColorReference
Phenothiazine-DBPHZ-Phenothiazine Triad (1)16.8613Orange nih.gov
DMAC-11-DPPZ23.8-Orange rsc.org
PXZ-11-DPPZ13.7-- rsc.org
2DMAC-BP-F21.8585Orange-Red chemrxiv.orgchemrxiv.orgkit.edu
2PXZ-BP-F12.4605Red chemrxiv.orgchemrxiv.orgkit.edu
2DTCZ-BP-F2.1518Green chemrxiv.orgchemrxiv.orgkit.edu
DBPzDCN-DPA7.68698Near-Infrared rsc.org
DBP-3TPA-532Green sci-hub.se
DBP-4TPA-540Green sci-hub.se
DBP-3MOTPA-580Orange-Red sci-hub.se
DBP-4MOTPA-605Orange-Red sci-hub.se

Dibenzo[a,c]phenazine as Photoinitiators in Polymerization Processes

Beyond their use in OLEDs, dibenzo[a,c]phenazine derivatives have shown excellent potential as photoinitiators for polymerization processes, particularly in applications like dentistry where visible light is used for curing. mdpi.comresearchgate.net By modifying the structure with electron-donating and electron-withdrawing groups, these compounds can be sensitized to absorb light from dental lamps. mdpi.com

In the presence of acrylates and a co-initiator (either an electron donor or a hydrogen-atom donor), dibenzo[a,c]phenazines exhibit remarkable photoinitiating abilities. mdpi.comresearchgate.net The mechanism of radical generation for initiating polymerization can involve either intermolecular electron transfer followed by proton transfer or decarboxylation, or a hydrogen-atom transfer process, depending on the co-initiator and solvent polarity. mdpi.com

These novel photoinitiating systems have been shown to be as efficient as the commercially used camphorquinone. mdpi.comresearchgate.net Moreover, they offer the advantages of significantly reducing the polymerization time and the required amount of the light-absorbing photoinitiator. mdpi.comresearchgate.net

Supramolecular Assemblies and Nanostructures Based on Dibenzo A,c Phenazine Architectures

Self-Assembly Strategies for Dibenzo[a,c]phenazine-Containing Molecules

The self-assembly of molecules containing the dibenzo[a,c]phenazine (B1222753) core is a spontaneous process guided by non-covalent interactions to form ordered aggregates. A common strategy involves the introduction of functional groups to the periphery of the dibenzo[a,c]phenazine scaffold. These functional groups can modulate the intermolecular forces and thus direct the formation of specific supramolecular structures.

For instance, the attachment of cysteine derivatives to an N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (a related, non-planar derivative) creates an adduct where the dibenzo[a,c]phenazine unit acts as a hydrophobic motif, while the cysteine provides hydrophilicity and hydrogen-bonding capabilities. This balance of hydrophobic and hydrophilic interactions drives the self-assembly process in a controlled manner, transitioning from a metastable state to a thermodynamically stable one over time rsc.org. Such strategies allow for the kinetic trapping and real-time monitoring of the self-assembly process rsc.org. While this specific example does not use 10,11-Dimethyldibenzo[a,c]phenazine, the principle of functionalization to control self-assembly is broadly applicable to the dibenzo[a,c]phenazine family. The introduction of methyl groups at the 10 and 11 positions would primarily influence the hydrophobic character and steric hindrance of the molecule, which in turn would affect its self-assembly behavior in different solvent systems.

Another key strategy involves the design of discotic molecules, where the dibenzo[a,c]phenazine core is surrounded by flexible side chains. These molecules can self-assemble into columnar structures, a process that is highly dependent on the nature of the side chains and the influence of dipoles researchgate.net.

Formation of Nanofibers, Spherical Aggregates, and Other Supramolecular Morphologies

The self-assembly of dibenzo[a,c]phenazine derivatives can lead to a rich variety of supramolecular morphologies. While specific studies on this compound are not extensively detailed in the reviewed literature, research on related compounds provides insight into the potential nanostructures this molecule could form.

Nanofibers: Dimeric dibenzo[a,c]phenazine molecules, connected by flexible spacers, have been shown to form organogels composed of nanofibers. These nanofibers can further associate into superstructures. The formation of these fibrous networks is a result of directional intermolecular interactions that favor one-dimensional growth.

Spherical Aggregates: In solution, particularly in solvent mixtures where the compound has poor solubility, dibenzo[a,c]phenazine derivatives can form spherical aggregates. For example, phenazine-based luminogens functionalized with triphenylethylene have been observed to form roughly spherical particles in THF/water mixtures. The size of these aggregates can be controlled by varying the solvent composition.

The table below summarizes the observed supramolecular morphologies for various dibenzo[a,c]phenazine derivatives, which can serve as a predictive basis for the behavior of this compound.

Derivative FamilyLinker/Functional GroupObserved MorphologyControlling Factors
Dimeric Dibenzo[a,c]phenazinesMethylene SpacersNanofibers, OrganogelsSolvent Polarity, Chain Length
Triphenylethylene-functionalized PhenazinesTriphenylethyleneSpherical AggregatesSolvent Composition (e.g., THF/Water ratio)
Dibenzo[a,c]phenazine Carboxylic AcidCarboxylic AcidNanopillars, Cyclic TrimersSurface Properties, Temperature

Host-Guest Interactions and Their Influence on Photophysical Properties

The dibenzo[a,c]phenazine framework can be incorporated into larger macrocyclic hosts, which can then engage in host-guest interactions. These interactions can significantly alter the photophysical properties of the dibenzo[a,c]phenazine unit. A prime example is the incorporation of an N,N′-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) unit into a crown ether macrocycle nih.govfrontiersin.org.

The electron-rich cavity of the crown ether can bind with various ammonium guests, leading to substantial changes in the fluorescence emission of the DPAC moiety nih.gov. This is due to the conformational changes induced in the DPAC unit upon guest binding, which restricts its intramolecular vibrations nih.govfrontiersin.org. The restriction of these vibrations leads to a hypsochromic shift (a shift to shorter wavelengths) in the emission spectrum nih.gov. The extent of this shift is dependent on the specific guest molecule, allowing for multicolor emission from a single host molecule nih.govfrontiersin.org.

For instance, the addition of different ammonium guests to a DPAC-containing crown ether macrocycle resulted in fluorescence shifts of up to 130 nm, spanning from orange to deep blue nih.gov. This demonstrates the high sensitivity of the dibenzo[a,c]phenazine chromophore to its local environment and its potential use in sensing applications.

The following table presents data on the fluorescence emission changes of a DPAC-containing crown ether (D-6) upon the addition of various ammonium guests.

Guest MoleculeInitial Emission Wavelength (nm)Emission Wavelength with Guest (nm)Hypsochromic Shift (nm)
G2584484100
G3584483101
G4584478106
G5584454130

Data adapted from studies on N,N′-diphenyl-dihydrodibenzo[a,c]phenazine derivatives nih.gov.

Role of Intermolecular Forces (e.g., π–π Stacking, Hydrogen Bonding) in Supramolecular Organization

The formation and stability of supramolecular assemblies of dibenzo[a,c]phenazine derivatives are governed by a delicate balance of intermolecular forces.

π–π Stacking: The large, planar aromatic surface of the dibenzo[a,c]phenazine core makes it highly susceptible to π–π stacking interactions. These interactions are a primary driving force for the formation of columnar structures in discotic liquid crystals and other ordered aggregates researchgate.net. The stacking of the aromatic rings leads to the formation of one-dimensional columns, which then arrange into larger mesophases researchgate.net. The presence of methyl groups in this compound can influence the geometry and strength of these π–π stacking interactions due to steric effects, potentially leading to slipped-stack or herringbone packing arrangements. The highly twisted conformation of some dihydrodibenzo[a,c]phenazine derivatives can help to avoid π–π stacking, which can result in efficient emission in the confined states nih.gov.

Hydrogen Bonding: The introduction of functional groups capable of hydrogen bonding, such as carboxylic acids or amides, provides another powerful tool for directing self-assembly. For example, triazole-substituted dibenzo[a,c]phenazine derivatives are designed to enhance hydrogen bond formation, which can impart selectivity in biological interactions, such as binding to DNA G-quadruplexes nih.gov. In these systems, the dibenzo[a,c]phenazine core interacts via π–π stacking, while the side chains engage in specific hydrogen bonding and electrostatic interactions nih.gov.

The interplay of these forces is crucial in determining the final supramolecular architecture. The table below summarizes the key intermolecular forces and their roles in the self-assembly of dibenzo[a,c]phenazine derivatives.

Intermolecular ForceDescriptionRole in Supramolecular Organization
π–π StackingAttraction between aromatic ringsPrimary driving force for columnar assembly and crystal packing.
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atomDirects the formation of specific, ordered structures; enhances stability.
Hydrophobic InteractionsTendency of nonpolar molecules to aggregate in aqueous solutionDrives the initial aggregation of molecules in polar solvents.
van der Waals ForcesWeak, non-specific attractions between moleculesContribute to the overall stability of the supramolecular assembly.

Conformation-Adaptive Supramolecular Systems

Certain derivatives of dibenzo[a,c]phenazine, particularly the non-planar N,N'-disubstituted dihydrodibenzo[a,c]phenazines, exhibit conformation-adaptive behavior. These molecules possess a unique saddle-shaped structure in the ground state nih.gov. Upon photoexcitation, they can undergo a dynamic planarization process, leading to a more conjugated and electronically different excited state frontiersin.org. This conformational change is accompanied by a significant change in the fluorescence emission, often from an intrinsic blue fluorescence in the restricted state to an orange-red emission when intramolecular vibrations are active nih.govfrontiersin.org.

This conformation-dependent emission is the basis for "vibration-induced emission" (VIE) nih.gov. The restriction of these conformational changes through supramolecular assembly or incorporation into a rigid host matrix can be used to control the photophysical properties of the system nih.gov. For example, the binding of a guest molecule to a macrocyclic host containing a dihydrodibenzo[a,c]phenazine unit can constrain the conformational freedom of the phenazine (B1670421) core, thereby switching off the red-shifted emission and enhancing the blue emission nih.govfrontiersin.org. This adaptability makes these systems promising for applications in sensors, molecular switches, and responsive materials. While this compound itself is planar, the principles of conformational control in related non-planar derivatives highlight the rich photophysical behavior that can be accessed within the broader dibenzo[a,c]phenazine family.

Structure Property Relationships in Dibenzo A,c Phenazine Derivatives

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of dibenzo[a,c]phenazine (B1222753) derivatives are profoundly influenced by the nature and position of substituent groups attached to the core. By introducing different functional groups, researchers can manipulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optoelectronic behavior.

A dominant strategy involves creating donor-acceptor (D-A) type molecules, where the dibenzo[a,c]phenazine unit serves as the acceptor (A). researchgate.net When electron-donating groups (D) are attached, an intramolecular charge transfer (ICT) character is induced in the excited state. researchgate.net The strength of the donor group directly correlates with the degree of ICT, which in turn dictates the emission color. For instance, attaching triphenylamine (B166846) (TPA) and its methoxy-substituted derivatives (MOTPA) to the dibenzo[a,c]phenazine core can systematically red-shift the emission from green to red. sci-hub.se Methoxyl-substituents enhance the electron-donating ability, leading to a smaller energy gap (ΔEST) between the singlet and triplet excited states, a critical factor for high-efficiency thermally activated delayed fluorescence (TADF). sci-hub.se

The number of donor units also plays a crucial role. In one study, increasing the number of 9,9-dimethylacridan (DMAC) donor units on a dibenzo[a,c]phenazine (BP) core progressively strengthened the ICT effect. acs.org This led to a systematic red-shift in the emission wavelength, from green (541 nm) with one DMAC unit to orange-red (605 nm) with three DMAC units. acs.org Similarly, modifying the dibenzo[a,c]phenazine-2,7-dicarbonitrile (BPCN) acceptor with different donors allowed for tuning the emission from yellow (548 nm) to deep-red (631 nm). rsc.orgsci-hub.se

Even subtle changes, such as the introduction of alkyl or alkoxy groups, can have a significant impact. rsc.org While alkyl groups like the methyl groups in 10,11-Dimethyldibenzo[a,c]phenazine are weak donors, stronger donating alkoxy groups can more substantially alter the photophysical properties, influencing phenomena like aggregation-induced emission (AIE). rsc.org Furthermore, the introduction of fluorine atoms into the dibenzo[a,c]phenazine backbone can modulate the electronic properties, contributing to a wide color-tuning range from green to deep-red depending on the appended donor. rsc.orgchemrxiv.org

The position of the substituent is also a critical factor. A study comparing donor substitution at the 10- and 11-positions of a dibenzo[a,c]phenazine unit found that this isomeric change could significantly impact luminescence properties and quantum yield, providing a pathway to enhance material performance without altering the fundamental components. rsc.orgcityu.edu.hk

Influence of Molecular Conformation and Topology on Photophysical Behavior

In many high-performance D-A systems based on this core, there is a twisted conformation between the donor substituents and the planar dibenzo[a,c]phenazine acceptor. acs.org Theoretical calculations and experimental observations reveal large dihedral angles, often approaching 90 degrees, between the donor and acceptor planes. acs.orghhu.de This orthogonal arrangement leads to a significant spatial separation of the HOMO and LUMO. acs.org Typically, the HOMO is localized on the electron-donating unit, while the LUMO is concentrated on the electron-accepting dibenzo[a,c]phenazine core. sci-hub.seacs.org This separation is a hallmark of efficient TADF materials, as it helps to minimize the singlet-triplet energy gap (ΔEST), facilitating the harvesting of triplet excitons for light emission.

In some related systems, such as N,N′-disubstituted-dihydrodibenzo[a,c]phenazines, the ground state can adopt a significant nonplanar, saddle-shaped distortion. acs.org Upon excitation, these molecules can undergo a planarization process, leading to unique photophysical behaviors, including remarkably large Stokes-shifted emissions that can be tuned from red to deep blue. acs.org This highlights how dynamic conformational changes in the excited state can govern the emission properties.

The topology of substitution also plays a role. The strategic placement of substituents can influence orbital distributions. For example, in a series of isomeric TPA-DBPzCN compounds, the localization of the HOMO was found to differ depending on the attachment point of the TPA donor on the acceptor core, which in turn strongly affected the emissive properties. qmul.ac.uk

Design Principles for Tuning Emission Wavelengths and Quantum Yields

The development of dibenzo[a,c]phenazine-based emitters for OLEDs relies on a set of clear design principles to control their emission color and efficiency.

Tuning Emission Wavelengths: The primary strategy for tuning the emission wavelength is the modulation of the intramolecular charge transfer (ICT) strength. acs.org This is achieved by:

Varying Donor Strength: Attaching stronger electron donors to the dibenzo[a,c]phenazine acceptor core leads to a more pronounced ICT effect, which lowers the energy of the excited state and results in a bathochromic (red) shift of the emission. As demonstrated in various studies, a judicious choice of donors—from carbazole (B46965) to acridine (B1665455) to phenoxazine (B87303) derivatives—allows for the emission color to be tuned across the visible spectrum, from green to orange and deep-red. rsc.orgsci-hub.sersc.orgchemrxiv.org

Tuning Quantum Yields: The photoluminescence quantum yield (PLQY), a measure of emission efficiency, is optimized through several key approaches:

Enhancing Molecular Rigidity: The intrinsic rigidity of the dibenzo[a,c]phenazine unit is a major asset, as it reduces energy loss from vibrational dissipation. researchgate.netqmul.ac.uk

Isomeric Engineering: The position of substitution can have a dramatic effect on PLQY. Research on isomers has shown that attaching a donor group at the 11-position of the dibenzo[a,c]phenazine core can lead to a significantly higher PLQY compared to substitution at the 10-position. rsc.org This is attributed to the suppression of non-radiative transitions. rsc.orgcityu.edu.hk

Balancing HOMO-LUMO Overlap: In D-A systems designed for TADF, a small degree of overlap between the HOMO (on the donor) and LUMO (on the acceptor) is required to maintain a high radiative decay rate, while a large separation is needed to ensure a small ΔEST. rsc.org Fine-tuning the molecular geometry, for example through isomeric control, is crucial to balancing these conflicting requirements. rsc.orgcityu.edu.hk

Increasing the Number of Donors: In certain molecular designs, increasing the number of donor units has been shown to not only shift the emission color but also to significantly boost the quantum yield. acs.org

The following tables summarize research findings that illustrate these design principles.

Table 1: Effect of Number of Donor Units on Photophysical Properties Data for xDMAC–BP derivatives in toluene.

CompoundNumber of DMAC DonorsEmission Wavelength (λ_PL)Photoluminescence Quantum Yield (PLQY)Citation
1DMAC–BP1541 nm42% acs.org
2DMAC–BP2553 nm- acs.org
3DMAC–BP3605 nm89% acs.org

Table 2: Effect of Donor Strength on Photophysical Properties Data for fluorinated dibenzo[a,c]phenazine derivatives in toluene.

CompoundDonor UnitEmission Wavelength (λ_PL)Max. External Quantum Efficiency (EQE_max)Citation
2DTCz-BP-FDi-tert-butyl-carbazole505 nm (Green)2.1% rsc.orgchemrxiv.org
2DMAC-BP-FDimethylacridine589 nm (Orange)21.8% rsc.orgchemrxiv.org
2PXZ-BP-FPhenoxazine674 nm (Deep-Red)12.4% rsc.orgchemrxiv.org

Table 3: Effect of Isomeric Position on Photophysical Properties Data for dibenzo[a,c]phenazine derivatives with DMAC and PXZ donors.

CompoundDonor PositionMax. External Quantum Efficiency (EQE_max)Citation
DMAC-10-DPPZ10- rsc.org
DMAC-11-DPPZ1123.8% rsc.org
PXZ-10-DPPZ10- rsc.org
PXZ-11-DPPZ1113.7% rsc.org

Stereochemical Aspects and Chirality in Dibenzo[a,c]phenazine Systems

Stereochemistry, particularly chirality (the property of "handedness"), introduces another layer of complexity and functionality to dibenzo[a,c]phenazine systems. While the parent this compound is an achiral molecule, chirality can be imparted to its derivatives through several design strategies.

The introduction of chiral substituents is a direct method to create chiral dibenzo[a,c]phenazine derivatives. More advanced applications have focused on designing chiral emitters capable of producing circularly polarized light, which is of great interest for 3D displays, quantum communication, and spintronics. Research has demonstrated that by using chiral building blocks, it is possible to create dibenzo[a,c]phenazine-based TADF emitters that exhibit efficient circularly polarized electroluminescence. acs.org

Chirality can also arise from the molecular framework itself through atropisomerism, where steric hindrance restricts free rotation around a single bond, leading to stable, non-superimposable conformers. Given the often-crowded steric environment in multi-substituted dibenzo[a,c]phenazine derivatives with bulky donor groups, the potential for creating atropisomeric materials exists. These chiral structures can influence molecular packing in the solid state and introduce unique chiroptical properties.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 10,11-dimethyldibenzo[a,c]phenazine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of substituted aromatic precursors under controlled conditions. For example, refluxing intermediates in absolute ethanol with catalytic acetic acid and subsequent purification via column chromatography is a common approach . Reaction time, solvent polarity, and temperature critically affect crystallinity and yield. Characterization via 1H^1H-NMR and mass spectrometry (MS) is essential to confirm structural integrity .

Q. What spectroscopic and computational techniques are most effective for characterizing the electronic properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy and cyclic voltammetry (CV) are used to determine optical absorption and redox potentials, respectively. Computational methods like DFT (B3LYP/6-311G(d)) predict HOMO-LUMO gaps (2.5–4 eV) and redox behavior, which correlate well with experimental data . IR spectroscopy can identify vibrational modes linked to methyl and aromatic groups .

Q. How does the methyl substitution at the 10,11-positions influence the compound’s photophysical properties compared to unsubstituted phenazine?

  • Methodological Answer : Methyl groups enhance conjugation and steric stability, reducing aggregation-induced quenching. This substitution shifts absorption/emission spectra bathochromically and improves quantum yield in optical applications. Comparative studies with unsubstituted phenazine show a 15–20 nm redshift in UV-Vis spectra .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental redox potentials for phenazine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent dielectric effects (ϵr\epsilon_r) and implicit/explicit solvation models in DFT. Benchmarking against experimental CV data (e.g., in acetonitrile or DMF) and adjusting for solvent polarity using the Born solvation model improves accuracy. For example, redox potential calculations for trifluoromethylated phenazines showed <5% deviation after calibration .

Q. What experimental strategies optimize this compound for use in electrochemical sensors, and how do interfacial interactions affect sensor performance?

  • Methodological Answer : Surface functionalization of electrodes with β-cyclodextrin (β-CD) enhances phenazine adsorption via host-guest interactions. Langmuir isotherm analysis (Qmax=8.7 μCQ_{\text{max}} = 8.7\ \mu C, k=0.035 μM1k = 0.035\ \mu M^{-1}) quantifies adsorption efficiency. Optimizing electrode hydrophobicity and dielectric properties minimizes signal drift .

Q. What role do cytochrome c oxidases play in the biosynthesis or detoxification of phenazine derivatives in bacterial systems?

  • Methodological Answer : Cytochrome c oxidases (e.g., CoxA) maintain redox balance by reducing phenazines to non-toxic forms. Gene deletion studies in Pseudomonas chlororaphis showed a 90% reduction in phenazine production, suggesting oxidase activity is critical for detoxification and metabolic flux regulation .

Q. How do structural modifications of phenazine derivatives impact their efficacy as discotic liquid crystals in organic semiconductors?

  • Methodological Answer : Methyl groups and extended π\pi-systems (e.g., dibenzo[a,c]phenazine cores) enhance charge carrier mobility (0.1–0.5 cm2^2/V·s) and thermal stability (>300°C). Computational screening of 85 derivatives identified HOMO-LUMO gaps <3 eV as optimal for semiconductor applications .

Data Contradiction and Validation

Q. Why do some phenazine derivatives exhibit unexpected aggregation in polar solvents despite computational predictions of high solubility?

  • Methodological Answer : Discrepancies arise from neglecting solvatochromic effects in DFT models. Experimental validation via dynamic light scattering (DLS) and TEM imaging reveals micelle-like aggregates in water-ethanol mixtures. Adjusting solvent polarity parameters in COSMO-RS simulations improves predictive accuracy .

Q. How can conflicting reports about phenazine cytotoxicity in microbial assays be reconciled?

  • Methodological Answer : Cytotoxicity depends on redox state and bacterial defense mechanisms (e.g., MFS transporters). Using mutants lacking efflux pumps (e.g., Δphz1/phz2 operons) clarifies dose-response relationships. LC50_{50} values vary 10-fold between wild-type and mutant strains .

Methodological Resources

  • Synthetic Protocols : Ref
  • Computational Tools : Gaussian (DFT), Spartan (HOMO-LUMO)
  • Biosynthesis Studies : Gene knockout assays, RT-qPCR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.